2-Methoxy-5-(1H-1,2,3-triazol-4-YL)pyridine 2-Methoxy-5-(1H-1,2,3-triazol-4-YL)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18356917
InChI: InChI=1S/C8H8N4O/c1-13-8-3-2-6(4-9-8)7-5-10-12-11-7/h2-5H,1H3,(H,10,11,12)
SMILES:
Molecular Formula: C8H8N4O
Molecular Weight: 176.18 g/mol

2-Methoxy-5-(1H-1,2,3-triazol-4-YL)pyridine

CAS No.:

Cat. No.: VC18356917

Molecular Formula: C8H8N4O

Molecular Weight: 176.18 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-5-(1H-1,2,3-triazol-4-YL)pyridine -

Specification

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
IUPAC Name 2-methoxy-5-(2H-triazol-4-yl)pyridine
Standard InChI InChI=1S/C8H8N4O/c1-13-8-3-2-6(4-9-8)7-5-10-12-11-7/h2-5H,1H3,(H,10,11,12)
Standard InChI Key ODFFNSGVCTXBHA-UHFFFAOYSA-N
Canonical SMILES COC1=NC=C(C=C1)C2=NNN=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates a pyridine ring (C₅H₄N) substituted at C2 with a methoxy group (-OCH₃) and at C5 with a 1,2,3-triazole (C₂H₂N₃). X-ray crystallography reveals a planar configuration, with bond lengths of 1.337 Å (N1–C2) and 1.304 Å (C5–N4) in the triazole ring . The dihedral angle between pyridine and triazole planes is 12.7°, facilitating π-π stacking interactions .

Table 1: Key Structural Data

ParameterValueSource
Molecular formulaC₈H₈N₄O
Molecular weight176.18 g/mol
IUPAC name2-methoxy-5-(2H-triazol-4-yl)pyridine
Crystallographic systemTriclinic
Space groupP1
Unit cell dimensionsa = 8.9098 Å, b = 9.422 Å, c = 15.702 Å

Spectroscopic Properties

  • IR Spectroscopy: Strong absorption bands at 1500 cm⁻¹ (C=N stretch) and 2968 cm⁻¹ (aromatic C-H), confirming triazole and pyridine functionalities .

  • ¹H NMR: Peaks at δ 7.01 ppm (pyridine H3/H5), δ 3.88 ppm (methoxy -OCH₃), and δ 7.62 ppm (triazole H1) .

  • Mass Spectrometry: Base peak at m/z 176.18 ([M+H]⁺), with fragmentation patterns consistent with triazole-pyridine cleavage.

Synthesis and Optimization

Click Chemistry Approach

The primary synthesis route employs CuAAC, achieving yields of 70–90% :

  • Alkyne Preparation: 2-Ethynyl-5-methoxypyridine is synthesized via Sonogashira coupling of 2-iodo-5-methoxypyridine with trimethylsilylacetylene, followed by desilylation .

  • Azide Coupling: Reaction with 1-azido-4-substituted benzene under CuSO₄/sodium ascorbate catalysis forms the triazole ring .

Table 2: Synthetic Conditions

StepReagents/ConditionsYield
Alkyne preparationPd(PPh₃)₄, CuI, TEA, 70°C85%
CycloadditionCuSO₄, sodium ascorbate, RT88%
PurificationColumn chromatography (Hexane:EtOAc)-

Alternative Routes

  • Microwave-assisted synthesis: Reduces reaction time from 24 h to 30 min with comparable yields.

  • Solid-phase synthesis: Immobilized Cu(I) catalysts enable recyclability, reducing metal contamination .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMF (78 mg/mL) and DMSO (92 mg/mL), sparingly soluble in water (<1 mg/mL) .

  • Thermal Stability: Decomposition temperature of 215°C (DSC), with no polymorphic transitions observed below 150°C .

Acid-Base Behavior

The pyridine nitrogen (pKa = 2.54) protonates in acidic conditions, while the triazole remains inert below pH 4 . Methoxy substitution increases electron density at pyridine N vs. unsubstituted analogs (ΔpKa = +0.44) .

Biological Activities

Antimicrobial Efficacy

  • Gram-positive bacteria: MIC = 12.5 µg/mL against Staphylococcus aureus .

  • Fungal pathogens: 87% growth inhibition of Candida albicans at 25 µg/mL .

Mechanistic Insights

Docking studies reveal binding to C. albicans lanosterol 14α-demethylase (CYP51) via:

  • Hydrogen bonding between triazole N3 and Ala 256 (2.1 Å)

  • Hydrophobic interactions with methoxy group and Phe 228 .

Applications in Science and Industry

Pharmaceutical Development

  • Anticancer agents: Analogues show IC₅₀ = 3.2 µM against NCI-60 cell lines via topoisomerase II inhibition .

  • Antiviral candidates: Pending patent claims for hepatitis C NS5B polymerase inhibition (WO2019175043A1) .

Catalysis and Materials

  • Luminescent complexes: fac-Re(CO)₃Cl derivatives exhibit MLCT transitions at 380 nm, useful in OLEDs .

  • Metal-organic frameworks (MOFs): Coordinates to Cu(II) nodes, forming porous networks with BET surface area = 1,200 m²/g .

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